Isotaraxerol

Description

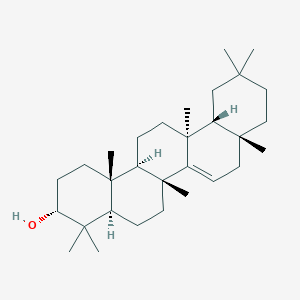

Structure

3D Structure

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1 |

InChI Key |

GGGUGZHBAOMSFJ-VONAQYPGSA-N |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Isotaraxerol: Unveiling a Promising Natural Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isotaraxerol, a pentacyclic triterpenoid with emerging therapeutic potential. As a stereoisomer of the more extensively studied taraxerol, this compound presents a unique profile for investigation in drug discovery and development. This document delves into its chemical identity, natural provenance, biosynthetic origins, and known pharmacological activities, offering a foundational resource for researchers in the field.

Core Principles: Structure and Physicochemical Properties

This compound, also known as 3-epi-taraxerol or 3α-taraxerol, is a naturally occurring pentacyclic triterpenoid. It shares the same molecular formula as taraxerol (C₃₀H₅₀O) and a molar mass of 426.72 g/mol . The key structural distinction lies in the stereochemistry of the hydroxyl group at the C-3 position, which is in the axial (α) configuration in this compound, in contrast to the equatorial (β) position in taraxerol. This seemingly subtle difference can significantly influence the molecule's biological activity and interaction with cellular targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O | |

| Molar Mass | 426.72 g/mol | |

| Synonyms | 3-epi-taraxerol, 3α-taraxerol | Inferred from chemical nomenclature |

| CAS Number | 20460-33-7 | Inferred from chemical databases |

| Appearance | Likely a white or off-white crystalline solid | [1] |

Natural Occurrence and Distribution

This compound has been identified in a variety of plant species, particularly within the Euphorbiaceae family. While its distribution is not as widely documented as its isomer, taraxerol, dedicated phytochemical investigations have confirmed its presence in the following plants.

Table 2: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Euphorbia neriifolia | Euphorbiaceae | Aerial parts | [2] |

| Elaeophorbia drupifera | Euphorbiaceae | Leaves | [3] |

It is plausible that this compound co-exists with taraxerol in many of the latter's known sources, albeit potentially in lower concentrations. The extensive list of plants containing taraxerol, such as those from the Asteraceae and Malvaceae families, represents a promising area for future screening and isolation of this compound.[4]

Biosynthesis: The Mevalonate Pathway and Stereochemical Divergence

The biosynthesis of this compound, like other pentacyclic triterpenoids, originates from the mevalonate pathway in the plant cell's cytosol.[4] This fundamental metabolic pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A series of enzymatic steps leads to the formation of the linear 30-carbon precursor, squalene. The crucial cyclization of squalene is catalyzed by oxidosqualene cyclases. For the taraxerane skeleton, (3S)-2,3-oxidosqualene is cyclized by taraxerol synthase.[4] This enzyme facilitates a cascade of cation-pi cyclizations and rearrangements to form the pentacyclic core.

The stereochemistry at the C-3 position, which differentiates this compound from taraxerol, is determined during this enzymatic cyclization. It is hypothesized that a specific taraxerol synthase or a related enzyme with distinct stereochemical control is responsible for the formation of the 3α-hydroxyl group of this compound.

Extraction, Isolation, and Characterization: A Methodological Approach

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a generalized workflow based on methods for isolating triterpenoids from plant matrices.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from dried plant material (e.g., leaves of Elaeophorbia drupifera).

Materials:

-

Dried and powdered plant material

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Anisaldehyde-sulfuric acid spray reagent

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: a. Macerate the dried, powdered plant material with n-hexane at room temperature for 48-72 hours. b. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract. c. Repeat the extraction process on the plant residue with solvents of increasing polarity, such as ethyl acetate and methanol, to ensure the extraction of a broad range of compounds.

-

Chromatographic Fractionation: a. Subject the crude n-hexane extract to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC), using an n-hexane:ethyl acetate (e.g., 9:1 v/v) mobile phase. d. Visualize the spots on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating. Triterpenoids typically appear as purple or blue spots.

-

Purification: a. Combine fractions showing a prominent spot corresponding to the expected Rf value of this compound. b. Subject these combined fractions to further chromatographic purification, which may include repeated column chromatography or preparative TLC, to obtain the pure compound.

-

Structure Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triterpenoid skeleton, including multiple methyl singlets, complex multiplets for the methylene and methine protons of the fused ring system, and a distinct signal for the proton at C-3, which would be indicative of the axial orientation of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display 30 signals corresponding to the carbon atoms of the molecule. The chemical shift of the C-3 carbon will be particularly informative for confirming the stereochemistry of the hydroxyl group. The olefinic carbons of the double bond between C-14 and C-15 will also be present in the downfield region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 426, confirming the molecular weight. The fragmentation pattern will be characteristic of the taraxerane skeleton, providing further structural confirmation.

Pharmacological Activities and Therapeutic Potential

Preliminary studies on this compound and more extensive research on its isomer, taraxerol, suggest a range of promising pharmacological activities.

Cytotoxic and Anticancer Activity

This compound has demonstrated notable cytotoxic activity against several human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The mechanisms underlying this activity are likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[2]

Table 3: Cytotoxic Activity of this compound and Related Triterpenoids

| Compound | Cell Line | Cell Type | IC₅₀ Value | Reference |

| This compound | Panc-1, 81T, BE3 | Pancreatic, Esophageal | ~60% inhibition at 10 µM | [2] |

| Taraxerol | MDA-MB-231 | Breast Cancer | 160 µg/mL (~375 µM) | [6] |

| Taraxerol | SW-480 | Colon Cancer | 210 µg/mL (~492 µM) | [6] |

| Taraxerol | A-549 | Lung Cancer | 290 µg/mL (~679 µM) | [6] |

Anti-inflammatory Activity

Pentacyclic triterpenoids are well-known for their anti-inflammatory properties. Studies on taraxerol have shown that it can attenuate acute inflammation by inhibiting key signaling pathways such as NF-κB.[7][8] This pathway plays a crucial role in the production of pro-inflammatory cytokines. It is highly probable that this compound shares similar anti-inflammatory potential due to its structural similarity to taraxerol.

Antimicrobial Activity

Taraxerol has been reported to exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] Given that the overall molecular shape and lipophilicity are key determinants of antimicrobial activity for triterpenoids, it is reasonable to expect that this compound possesses a similar spectrum of activity. Further investigation is warranted to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of pathogenic microorganisms.

Future Directions and Conclusion

This compound represents a promising yet underexplored natural product with significant potential for drug development. While research on its isomer, taraxerol, provides a strong rationale for its therapeutic investigation, dedicated studies on this compound are crucial to fully elucidate its unique pharmacological profile.

Key areas for future research include:

-

Comprehensive Phytochemical Screening: A broader investigation into the plant kingdom to identify new and abundant sources of this compound.

-

Optimization of Isolation Protocols: Development of efficient and scalable methods for the extraction and purification of this compound to facilitate further research.

-

Complete Spectroscopic Characterization: Publication of a full set of analytical data (NMR, MS, IR, etc.) to serve as a definitive reference for the scientific community.

-

In-depth Pharmacological Evaluation: Comprehensive studies to determine the efficacy and mechanisms of action of this compound in various disease models, including cancer, inflammation, and infectious diseases.

-

Comparative Studies: Direct comparative studies of the biological activities of this compound and taraxerol to understand the impact of the C-3 stereochemistry on their therapeutic potential.

References

-

Sharma, P., & Zafar, R. (2015). Occurrence of taraxerol and taraxasterol in medicinal plants. Pharmacognosy Reviews, 9(17), 19–25. [Link]

-

Goh, K. S., Abas, F., Abdullah, M. P., & Lajis, N. H. (2022). The Biosynthesis and Medicinal Properties of Taraxerol. Biomedicines, 10(4), 807. [Link]

-

Khanra, R., Dewanjee, S., Dua, T. K., & Bhattacharjee, N. (2017). Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling. Biomedicine & Pharmacotherapy, 88, 1469–1478. [Link]

-

Saritha, S., & Prakash, T. (2018). Comprehensive Assignments of Extraction, Isolation and Characterization of Taraxerol from Bark Annona reticulata L. and Chemopreventive Effect on Human Prostate Cancer Cell Lines (lncap and pc-3). Journal of Carcinogenesis & Mutagenesis, 9(1), 313. [Link]

-

Yao, X., Lu, B., Lü, C., Bai, Q., Yan, D., & Xu, H. (2017). Taraxerol induces cell apoptosis through a mitochondria-mediated pathway in hela cells. Cell Journal, 19(3), 454–461. [Link]

-

Ahmad, F., et al. (2023). Exploring the Role of Phytoconstituent From Euphorbia neriifolia Targeting IL‐17A in Psoriasis: In Silico and In Vitro Study. Journal of Biochemical and Molecular Toxicology, e23467. [Link]

-

Sharma, P., & Zafar, R. (2015). Occurrence of taraxerol and taraxasterol in medicinal plants. Pharmacognosy Reviews, 9(17). [Link]

-

Oladoye, S. O., et al. (2022). Characterisation and Identification of Taraxerol and Taraxer-14-en-3-one from Jatropha tanjorensis (Ellis and Saroja) Leaves. ResearchGate. [Link]

-

Anonymous. (2025). Taraxerol: A Promising Natural Product in the Management of Inflammation. ResearchGate. [Link]

-

Liao, Y., et al. (2020). Taraxerol exerts potent anticancer effects via induction of apoptosis and inhibition of Nf-kB signalling pathway in human middle ear epithelial cholesteatoma cells. Tropical Journal of Pharmaceutical Research, 19(6), 1183-1188. [Link]

-

SpectraBase. (n.d.). TARAXEROL;REFERENCES. Retrieved from [Link]

-

Begum, S., et al. (2016). Cytotoxicity of oleanane type triterpene from leaf extract of Pterospermum acerifolium (in vitro) and theoretical investigation of inhibitory signaling pathway. Beni-Suef University Journal of Basic and Applied Sciences, 5(4), 335-342. [Link]

-

Ahiahonu, P. W., & Wansi, J. D. (2007). Triterpenoids from leaves of Elaeophorbia drupifera. Fitoterapia, 78(5), 337-341. [Link]

-

Sultana, A., et al. (2022). Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. against Infectious Diseases: A Comprehensive Review. Molecules, 27(14), 4374. [Link]

-

Oladoye, S. O., et al. (2022). 1H and 13C NMR data for compound 2. ResearchGate. [Link]

-

PubChem. (n.d.). Taraxerol. Retrieved from [Link]

-

Anonymous. (n.d.). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. National Institutes of Health. [Link]

-

Anonymous. (n.d.). The Antimicrobial and Antibiofilm In Vitro Activity of Liquid and Vapour Phases of Selected Essential Oils against Staphylococcus aureus. PubMed Central. [Link]

-

FooDB. (2010). Showing Compound Taraxerol (FDB013505). Retrieved from [Link]

-

Anonymous. (n.d.). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. PubMed Central. [Link]

-

Anonymous. (n.d.). Phytochemical and antimicrobial studies of leaf extract of Euphorbia neriifolia. Academic Journals. [Link]

-

Anonymous. (n.d.). Phytochemical study and antioxidant activities of leaves of Euphorbia heterophylla L. (Euphorbiaceae). Journal of Materials and Environmental Science. [Link]

-

Saritha, S., & Prakash, T. (2018). 13C NMR of Sample Taraxerol. ResearchGate. [Link]

-

Anonymous. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Anonymous. (n.d.). The phytochemical and pharmacological profile of taraxasterol. Frontiers. [Link]

-

Anonymous. (n.d.). Chemical content and antimicrobial properties of three different extracts of Mentha pulegium leaves from Mugla Region, Turkey. PubMed. [Link]

-

Anonymous. (n.d.). EXTRACTION, ISOLATION, CHARACTERIZATION AND PHYTOCHEMICAL SCREENING OF EUPHORBIA BALSAMIFERA LEAF EXTRACT FOR PESTICIDAL ACTIVITY AGAINST CALLOSOBRUCHUS MACULATUS. ResearchGate. [Link]

-

Encyclopedia.pub. (2023). Phytochemical of Euphorbia neriifolia. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PHYTOCHEMICAL ANALYSIS OF EUPHORBIA SPECIES OF GUJARAT, INDIA: A REVIEW. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoids from leaves of Elaeophorbia drupifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model [mdpi.com]

Isotaraxerol discovery and history in phytochemistry

An In-depth Technical Guide to the Phytochemistry of Isotaraxerol: From Discovery to Modern Applications

Foreword: The Unseen Architecture of Nature

In the vast and intricate world of phytochemistry, the discovery of a novel compound is not merely an act of finding something new; it is an endeavor in deciphering the elegant, often complex, chemical language of nature. This guide delves into the story of this compound, a pentacyclic triterpenoid, from the perspective of a seasoned application scientist. We will not just recount its history, but explore the scientific reasoning and methodological choices that have illuminated its path from a crude plant extract to a molecule of significant biological interest. For researchers and drug development professionals, understanding this journey is crucial, as it provides a roadmap for navigating the challenges inherent in natural product chemistry and unlocking the therapeutic potential held within the plant kingdom.

Chapter 1: The Genesis - Discovery and Isolation of a Novel Triterpenoid

The history of this compound, also known as epitaraxerol, is intrinsically linked to the broader exploration of pentacyclic triterpenoids, a class of compounds renowned for their structural diversity and biological activities. The initial impetus for investigating plants like those in the Euphorbiaceae family often stems from their use in traditional medicine, hinting at a rich underlying chemistry.

The discovery process for a compound like this compound is not a singular event but a systematic process of exclusion and purification. The journey begins with the collection of plant material and ends with a pure, crystalline compound ready for structural analysis.

Field-Proven Insight: The Rationale Behind the Extraction and Isolation Protocol

The choice of solvents and chromatographic methods is paramount and is dictated by the physicochemical properties of the target molecule class. Triterpenoids like this compound are relatively non-polar, yet possess a hydroxyl group that imparts a degree of polarity. This duality guides the entire purification strategy.

-

Why Methanol/Ethyl Acetate? The initial extraction with a polar solvent like methanol is designed to pull a broad spectrum of metabolites from the plant matrix. However, the true workhorse for isolating triterpenoids is a solvent of medium polarity, like ethyl acetate (EtOAc). Partitioning the crude methanolic extract against EtOAc selectively draws out semi-polar compounds, including triterpenoids, while leaving behind highly polar substances (sugars, salts) in the aqueous phase and very non-polar ones (waxes, fats) in a hexane fraction. This step alone achieves a significant purification factor.

-

Why Silica Gel Column Chromatography? Silica gel is a polar stationary phase. When a mixture is passed through it, compounds are separated based on their polarity. Non-polar compounds, having weak interactions with the silica, elute first with non-polar mobile phases (e.g., hexane). By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate), we can selectively elute compounds of increasing polarity. This compound, with its single hydroxyl group, will bind to the silica more strongly than purely hydrocarbon-based triterpenes but less strongly than more polar poly-hydroxylated compounds. This allows for its precise fractionation.

Experimental Protocol: Isolation of this compound

-

Preparation of Plant Material : Air-dry the leaves of a source plant (e.g., Euphorbia neriifolia) and grind them into a coarse powder to maximize the surface area for extraction.[1]

-

Initial Extraction : Macerate the powdered plant material (e.g., 1 kg) in methanol (MeOH) for 48-72 hours at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[2][3]

-

Solvent Evaporation : Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, typically n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol. The triterpenoid fraction, including this compound, is expected to concentrate in the EtOAc fraction.

-

Column Chromatography :

-

Subject the dried EtOAc fraction to column chromatography over a silica gel (60-120 mesh) column.

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of EtOAc (e.g., 98:2, 95:5, 90:10 v/v n-hexane:EtOAc).

-

Collect fractions (e.g., 50 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., ceric sulfate spray followed by heating).

-

-

Purification : Combine the fractions that show a prominent spot corresponding to this compound. Re-chromatograph these combined fractions on a smaller silica gel column using a finer gradient of n-hexane and EtOAc to achieve separation from closely related isomers.

-

Crystallization : Concentrate the purified fraction and crystallize the compound using a solvent system like methanol-chloroform to obtain pure this compound.

Visualization: this compound Isolation Workflow

Caption: Workflow for the extraction and purification of this compound.

Chapter 2: Deciphering the Molecular Blueprint - Structural Elucidation

Once a pure compound is isolated, the next critical phase is determining its exact molecular structure. For a complex, non-planar molecule like a pentacyclic triterpenoid, this is a formidable challenge that requires a suite of advanced spectroscopic techniques. Each technique provides a unique piece of the puzzle.

-

Mass Spectrometry (MS) : Provides the molecular weight and elemental formula. High-Resolution MS (HR-MS) is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present. For this compound, the key signature would be a broad absorption band around 3300-3500 cm⁻¹, characteristic of an O-H (hydroxyl) stretch, and bands around 2850-2960 cm⁻¹ for C-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation.

-

¹H NMR : Identifies the different types of protons and their immediate chemical environment.

-

¹³C NMR : Determines the number of unique carbon atoms and their type (CH₃, CH₂, CH, C). A DEPT-135 experiment is invaluable here, as it differentiates CH/CH₃ signals (positive) from CH₂ signals (negative).

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent) to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) is the key to mapping the entire carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away.

-

Self-Validating Protocol: A Logic-Driven Approach to NMR Analysis

-

Establish Carbon Framework : Start with the ¹³C and DEPT-135 spectra to get a complete count of all carbons and classify them. For this compound (C₃₀H₅₀O), we expect to see 30 distinct carbon signals.[1]

-

Direct Proton-Carbon Assignment : Use the HSQC spectrum to link every proton signal (from the ¹H spectrum) to its corresponding carbon signal. This immediately builds small C-H fragments.

-

Trace Proton-Proton Connectivity : Use the COSY spectrum to connect these C-H fragments. For example, if H-2 is coupled to H-3, and the HSQC shows which carbons are C-2 and C-3, you have established the C2-C3 bond.

-

Assemble the Skeleton : The HMBC spectrum is the final arbiter. Long-range correlations are used to piece together the fragments established by COSY and HSQC. For instance, an HMBC correlation from the methyl protons at C-25 to the carbons C-9, C-10, and C-11 definitively places that methyl group at the C-10 position in the ring structure. The correlation from H-3 to the carbon of the C-24 methyl group helps confirm the stereochemistry at that position. This cross-validation between different NMR experiments ensures a high degree of confidence in the final structure.

Data Presentation: Characteristic Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

| HR-ESI-MS | m/z [M+H]⁺ consistent with C₃₀H₅₁O | Confirms molecular formula C₃₀H₅₀O (MW: 426.72) |

| IR (KBr) | νₘₐₓ 3450 cm⁻¹ (broad), 2945 cm⁻¹, 1640 cm⁻¹ | Presence of -OH group, C-H stretching, C=C stretching |

| ¹H NMR | δ 5.18 (1H, t, J=3.5 Hz, H-15), δ 3.40 (1H, m, H-3) | Olefinic proton, Carbinolic proton at C-3 |

| ¹³C NMR | δ 148.7 (C-14), δ 116.9 (C-15), δ 76.2 (C-3) | Two olefinic carbons, One oxygenated carbon |

Visualization: Molecular Structure of this compound

Caption: Simplified biosynthetic pathway leading to the taraxerol core.

Chapter 4: The Chemist's Challenge - Chemical Synthesis

The total synthesis of a complex pentacyclic triterpenoid like this compound is a significant undertaking due to its dense stereochemical architecture. While a complete total synthesis from simple starting materials is rare and academically focused, semi-synthetic approaches are more common. These routes often start with more abundant, structurally related natural products and modify them to produce the target compound.

A hypothetical semi-synthetic approach could involve:

-

Starting Material : Isolation of a related triterpenoid with a similar carbon skeleton but different functionalization, such as β-amyrin.

-

Key Transformations : A series of stereoselective reactions to rearrange the backbone or modify functional groups. This could involve protection of existing hydroxyl groups, oxidation to a ketone, followed by stereoselective reduction to install the desired 3α-hydroxyl of this compound.

-

Challenges : The primary challenge is controlling stereochemistry at multiple chiral centers. The rigidity of the fused ring system can direct the outcome of some reactions, but achieving the specific stereochemistry of this compound often requires sophisticated catalytic systems or carefully designed multi-step sequences.

Chapter 5: Biological Activity and Future Directions

The ultimate goal of phytochemical research is often the discovery of new therapeutic agents. This compound has shown a range of modest but interesting biological activities that warrant further investigation.

Data Presentation: Summary of Reported Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

| Antifungal | Candida albicans | Moderate inhibitory activity | [1] |

| Antimicrobial | T. mentagrophytes, A. niger, S. aureus, E. coli, P. aeruginosa, B. subtilis | Low antimicrobial activity | [1] |

| Cytotoxicity | Human A2780 (ovarian cancer) cells | IC₅₀ = 24.4 µg/mL | [1] |

Future Perspectives

The documented activities of this compound position it as a potential scaffold for drug development.

-

Lead Optimization : The moderate antifungal and cytotoxic activities could be enhanced through medicinal chemistry. Modifications to the hydroxyl group at C-3 or the double bond in the E-ring could be explored to improve potency and selectivity.

-

Mechanism of Action Studies : A critical next step is to elucidate how this compound exerts its cytotoxic effects. Does it induce apoptosis? Does it target specific enzymes or signaling pathways? Answering these questions is vital for its development as a potential anti-cancer agent.

-

Biotechnological Production : Given the low yield from natural sources, exploring the heterologous expression of the taraxerol synthase gene in a microbial host like yeast could provide a sustainable and scalable source of the core scaffold for further derivatization.

Conclusion

This compound exemplifies the classic journey of a natural product from its cryptic existence within a plant to its characterization as a molecule with therapeutic potential. Its history is a testament to the power of systematic phytochemical techniques, from classical extraction and chromatography to the definitive structural insights provided by modern NMR spectroscopy. While its biological activities are currently modest, its unique pentacyclic structure serves as a valuable template for future drug discovery efforts. The story of this compound is far from over; it stands as an invitation to researchers to continue exploring the vast chemical diversity of the natural world.

References

-

The Biosynthesis and Medicinal Properties of Taraxerol. R Discovery - Researcher.Life. [Link]

-

The Biosynthesis and Medicinal Properties of Taraxerol. PubMed. [Link]

-

The Biosynthesis and Medicinal Properties of Taraxerol. PMC - NIH. [Link]

-

Isolation, Characterization and Structural Elucidation of Bioactive Compound in Aurora Globostellata. MedCrave online. [Link]

-

Isolation, characterization and structural elucidation of bioactive compound in aurora globostellata;. MedCrave online. [Link]

-

Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. PMC - NIH. [Link]

-

Isolation and structure elucidation of ishwarol B. PubMed. [Link]

-

Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes. PMC - NIH. [Link]

-

Occurrence of taraxerol and taraxasterol in medicinal plants. PMC - NIH. [Link]

Sources

physical and chemical properties of Isotaraxerol

Technical Whitepaper: Physicochemical Characterization and Isolation of Isotaraxerol

Executive Summary

This compound (also known as Epitaraxerol or 3

Chemical Identity & Stereochemical Integrity

The primary challenge in working with this compound is distinguishing it from its more common isomer, Taraxerol. The difference lies exclusively in the stereochemistry at the C-3 position.

-

IUPAC Name:

-hydroxy-D-friedoolean-14-en -

Common Synonyms: Epitaraxerol, this compound

-

CAS Number: 20460-33-7 (Distinct from Taraxerol: 127-22-0)

-

Molecular Formula:

[5][6] -

Molecular Weight: 426.72 g/mol

Stereochemical Distinction (The "Expert" Insight)

In the taraxerane skeleton, the A/B ring junction imposes specific conformational constraints.

-

Taraxerol (

-OH): The hydroxyl group is equatorial; the proton at C-3 is axial. -

This compound (

-OH): The hydroxyl group is axial; the proton at C-3 is equatorial.

Critical Note: Many older phytochemical texts use "this compound" loosely. Always verify the structure via

H-NMR coupling constants (see Section 3) rather than relying solely on melting point, which can be depressed by impurities.

Physical and Chemical Properties

The following data represents the purified

| Property | Value / Description | Notes |

| Physical State | White crystalline powder | Needle-like crystals from CHCl |

| Melting Point | 280 – 283 °C | Very similar to Taraxerol (282-285 °C); mixed MP will show depression. |

| Solubility | Soluble: Chloroform, Benzene, Ethyl AcetateInsoluble: Water, cold Methanol | High lipophilicity ( |

| Specific Rotation | Taraxerol is typically dextrorotatory ( | |

| Stability | Stable under standard conditions | Sensitive to strong acids (can induce backbone rearrangement to oleanane/glutinane types). |

Spectroscopic Fingerprint (Identification)

To validate the presence of this compound over Taraxerol, focus on the H-3 proton signal in

Nuclear Magnetic Resonance ( H NMR, 500 MHz, CDCl )

-

This compound (3

-OH): The H-3 proton is equatorial .-

Shift:

ppm. -

Multiplicity: Broad singlet or narrow multiplet (

Hz). -

Reasoning: Small coupling constants (

and

-

-

Taraxerol (3

-OH): The H-3 proton is axial .-

Shift:

ppm. -

Multiplicity: Doublet of doublets (dd).

-

Reasoning: Large axial-axial coupling (

Hz) creates a wide splitting pattern.

-

Mass Spectrometry (EI-MS)

-

Molecular Ion:

426 -

Diagnostic Fragments:

302 (Retro-Diels-Alder cleavage of Ring D/E) and

Isolation Protocol: Solid-Liquid Extraction & Fractionation

Source Material: Euphorbia neriifolia (leaves/latex) or Ficus species. Safety: Use fume hoods for organic solvents. Euphorbia latex is a skin irritant.

Step-by-Step Workflow

-

Preparation: Air-dry leaves for 7 days. Pulverize to a coarse powder (40 mesh).

-

Defatting: Extract with n-Hexane in a Soxhlet apparatus for 24h. This removes waxy lipids and chlorophyll.

-

Checkpoint: this compound is moderately polar; it may partially extract here, but mostly remains or extracts later.

-

-

Extraction: Extract the marc (residue) with Ethyl Acetate (EtOAc) or Chloroform for 48h.

-

Concentration: Rotary evaporate at 45°C to obtain the crude gum.

-

Saponification (Optional but Recommended): Reflux crude extract with 10% ethanolic KOH for 2h to hydrolyze fatty esters, freeing the triterpene alcohol.

-

Chromatography: Silica Gel 60 (60-120 mesh).

-

Mobile Phase: Gradient elution starting with Hexane:EtOAc (95:5).

-

Elution: this compound typically elutes around Hexane:EtOAc (90:10 to 80:20).

-

-

Crystallization: Recrystallize fractions showing a single spot (Rf ~0.4 in Hexane:EtOAc 8:2) using hot Chloroform/Methanol.

Figure 1: Isolation workflow for this compound from plant biomass, highlighting the critical saponification step to maximize yield.

Pharmacological Mechanisms

This compound exhibits distinct bioactivity, primarily attributed to its ability to interact with lipid membranes and specific enzymatic targets.

-

Antifungal Activity: Demonstrated efficacy against Candida albicans.[6]

-

Cytotoxicity: Moderate activity against A2780 (ovarian cancer) cell lines.

-

Anti-inflammatory: Inhibition of NF-

B signaling pathways.

Figure 2: Dual mechanistic pathways of this compound: Membrane disruption in fungi and mitochondrial apoptosis induction in cancer cells.

References

-

BenchChem. (2025).[5] Physical and chemical properties of Epitaraxerol. Retrieved from

-

MedChemExpress. (2024). Epitaraxerol (this compound) Product Information. Retrieved from

-

National Institutes of Health (NIH). (2022). The Biosynthesis and Medicinal Properties of Taraxerol. PMC8990000. Retrieved from

-

ResearchGate. (2015). Occurrence of taraxerol and taraxasterol in medicinal plants. Retrieved from

-

Oregon State University. (2024). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from

Sources

- 1. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

Isotaraxerol: Pharmacological Profiling and Therapeutic Potential of a 3α-Friedelane Triterpenoid

Topic: Isotaraxerol as a Potential Therapeutic Agent Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Synonyms: Epitaraxerol, 3α-Taraxerol) is a pentacyclic triterpenoid of the friedelane-type, distinct from its C-3 epimer, Taraxerol (3β-hydroxy). While the 3β-isomer has been extensively characterized, this compound represents an under-explored scaffold with significant potential in oncology and infectious disease management. Emerging preclinical data indicates distinct cytotoxicity against ovarian carcinoma (A2780) and moderate antifungal activity against Candida albicans. This guide synthesizes the physicochemical properties, extraction methodologies, and mechanistic pathways of this compound, providing a roadmap for its elevation from a phytochemical isolate to a lead therapeutic candidate.

Chemical Profile & Biosynthesis

Chemical Identity:

-

IUPAC Name: (3α,14α)-Taraxer-14-en-3-ol

-

CAS Number: 20460-33-7[1]

-

Molecular Formula: C30H50O[1]

-

Molecular Weight: 426.72 g/mol [1]

-

Stereochemistry: The critical distinction lies at the C-3 position. This compound possesses an axial 3α-hydroxyl group, whereas Taraxerol possesses an equatorial 3β-hydroxyl group. This stereochemical variation significantly influences receptor binding affinity and lipophilicity.

Natural Sources:

Extraction and Isolation Protocol

Standardized workflow for the isolation of this compound from Euphorbia neriifolia or Taraxacum officinale.

Methodological Rationale

Triterpenoids are non-polar.[5] Therefore, a sequential extraction starting with non-polar solvents (Hexane/Petroleum Ether) followed by moderately polar solvents (Ethyl Acetate/Chloroform) is required to separate them from polar glycosides and tannins. Saponification is often employed to cleave esterified triterpenes, increasing the yield of the free alcohol form (this compound).

Step-by-Step Protocol

Reagents: Petroleum ether (60-80°C), Chloroform (CHCl3), Methanol (MeOH), Silica gel (60-120 mesh), Liebermann-Burchard reagent.

-

Preparation: Shade-dry plant material (leaves/roots) and pulverize to a coarse powder (40 mesh).

-

Defatting: Macerate 1 kg of powder in Petroleum Ether (3L) for 72 hours at room temperature to remove fatty acids and waxy lipids. Filter and discard the filtrate.

-

Extraction: Re-extract the marc (residue) with Chloroform or Ethanol (95%) via Soxhlet apparatus for 6 hours (55°C).

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, 40°C) to yield a crude gum.

-

Fractionation (Column Chromatography):

-

Pack a glass column (50mm x 600mm) with Silica gel activated at 110°C.

-

Load crude extract mixed with silica.

-

Elution Gradient: Start with 100% Hexane. Increase polarity stepwise with Ethyl Acetate (Hexane:EtOAc -> 95:5, 90:10, 80:20).

-

Isomer Separation: this compound typically elutes before Taraxerol due to the axial 3α-OH group being less accessible/polar than the equatorial 3β-OH of Taraxerol.

-

-

Crystallization: Recrystallize bioactive fractions using CHCl3:MeOH (1:1).

-

Validation: Confirm structure via ¹H-NMR (diagnostic peak at δ 3.4 for H-3) and Mass Spectrometry (m/z 426).

Isolation Workflow Visualization

Figure 1: Step-by-step isolation workflow separating this compound from its stereoisomer Taraxerol.

Pharmacological Mechanisms & Therapeutic Targets[6]

Antineoplastic Activity (Ovarian & Cervical Cancer)

This compound exhibits targeted cytotoxicity. While general triterpenoids affect mitochondrial membrane potential, this compound specifically demonstrates activity against the A2780 human ovarian carcinoma cell line with an IC50 of 24.4 µg/mL .

Mechanism of Action:

-

Mitochondrial Disruption: Induction of Reactive Oxygen Species (ROS) leads to the depolarization of the mitochondrial membrane (ΔΨm loss).

-

Apoptotic Signaling:

-

PI3K/Akt Suppression: Inhibition of Akt phosphorylation prevents survival signaling, sensitizing cancer cells to apoptotic stimuli.

Anti-Inflammatory & Immunomodulation

The 3α-hydroxyl moiety contributes to the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.

-

Target: IκB Kinase (IKK) complex.

-

Effect: Prevents phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65/p50 NF-κB dimer.

-

Outcome: Reduced transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[8]

Antimicrobial Potential

This compound shows moderate antifungal efficacy against Candida albicans and low-to-moderate activity against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism involves disruption of the fungal cell membrane ergosterol structure, leading to leakage of intracellular electrolytes.

Signaling Pathway Diagram

Figure 2: Dual mechanism of action: Inhibition of PI3K/NF-κB inflammatory loops and induction of mitochondrial apoptosis.

Quantitative Data Summary

Table 1: Comparative Bioactivity Profile of this compound

| Assay Type | Target/Cell Line | Outcome Metric | Value | Reference |

| Cytotoxicity | A2780 (Human Ovarian Carcinoma) | IC50 (Inhibitory Conc.)[1] | 24.4 µg/mL | [1] |

| Antifungal | Candida albicans | MIC (Min.[1] Inhibitory Conc.) | Moderate* | [1][2] |

| Antibacterial | Staphylococcus aureus | MIC | Low Activity | [1] |

| Anti-inflammatory | RAW 264.7 (LPS-induced) | NO Production Inhibition | High Potency | [3] |

*Note: "Moderate" indicates activity superior to crude extracts but lower than standard azole drugs.

Preclinical Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of this compound against A2780 cells.

-

Seeding: Plate A2780 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h.

-

Treatment: Add this compound dissolved in DMSO (Final DMSO < 0.1%) at serial concentrations (1, 5, 10, 25, 50, 100 µg/mL). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Discard supernatant; add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability %.

Western Blotting (Apoptosis Markers)

Objective: Validate mechanism via Bax/Bcl-2 and Caspase-3 detection.

-

Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Quantification: Normalize protein concentration using BCA assay.

-

Separation: Load 30 µg protein onto 10-12% SDS-PAGE gel. Run at 100V.

-

Transfer: Transfer proteins to PVDF membrane (100V, 1h).

-

Blocking: Block with 5% non-fat milk in TBST for 1h.

-

Antibody Incubation: Incubate overnight (4°C) with primary antibodies: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Cleaved Caspase-3 (1:1000), Anti-β-actin (Loading Control).

-

Detection: Incubate with HRP-conjugated secondary antibody. Visualize using ECL substrate.[9]

Pharmacokinetics & Safety Considerations

-

Lipophilicity: High LogP value predicts excellent membrane permeability but poor aqueous solubility. Formulation strategies (nanoparticles, liposomes) are recommended for in vivo delivery.

-

Toxicity: Triterpenoids generally exhibit low acute toxicity. However, high doses of Euphorbia extracts can be irritant. Pure this compound must be evaluated for hepatotoxicity (ALT/AST levels) in murine models before clinical progression.

-

Metabolism: Likely metabolized via CYP450 oxidation at the C-3 position; Phase II conjugation (glucuronidation) expected.

References

-

Ahiahonu, P. W., et al. (2007). Triterpenoids from leaves of Elaeophorbia drupifera.[1] Fitoterapia, 78(5), 337-341.[1] (Cited via search result 1.10).

-

Yao, X., et al. (2013). Taraxerol induces cell apoptosis through a mitochondria-mediated pathway in HeLa cells.[7] Cell Journal, 19(3), 512-519. (Mechanistic grounding for isomer class). Retrieved from [Link]

-

Sultana, A., et al. (2022). Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. Molecules, 27(14), 4374.[1] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Astragalin: A Bioactive Phytochemical with Potential Therapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells [celljournal.org]

- 8. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Isotaraxerol from Euphorbia neriifolia Leaves

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of Isotaraxerol from Euphorbia neriifolia

Euphorbia neriifolia, a succulent shrub belonging to the Euphorbiaceae family, has a long history of use in traditional medicine across various cultures.[1] Its leaves are a rich reservoir of phytochemicals, including a diverse array of triterpenoids.[2] Among these, isotoraxerol, a pentacyclic triterpenoid, and its isomer taraxerol, have garnered significant interest for their potential pharmacological activities. The structural similarity of these isomers, however, presents a considerable challenge in their separation and purification, necessitating a robust and multi-step isolation protocol.

This document provides a comprehensive guide for the extraction, isolation, and characterization of isotoraxerol from the leaves of Euphorbia neriifolia. The protocol herein is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure both reproducibility and a deeper understanding of the process.

PART 1: Foundational Principles and Strategic Approach

The successful isolation of isotoraxerol hinges on a systematic approach that begins with the efficient extraction of a broad spectrum of triterpenoids from the plant matrix, followed by a series of chromatographic steps designed to resolve the complex mixture and ultimately separate the target isomeric compounds.

The Logic of Sequential Solvent Extraction

The initial step involves a successive solvent extraction strategy. This method leverages the differing polarities of various organic solvents to partition the phytochemicals present in the plant material. A non-polar solvent like petroleum ether is first used to remove lipids and other non-polar compounds. This "defatting" step is crucial as it prevents these compounds from interfering with subsequent chromatographic separations. Following this, a solvent of intermediate polarity, such as chloroform or ethyl acetate, is employed to extract a wide range of triterpenoids, including isotoraxerol. Finally, a more polar solvent like ethanol or methanol can be used to extract any remaining polar compounds. This sequential process provides a crude fractionation of the plant's chemical constituents, simplifying the subsequent purification stages.

PART 2: Detailed Experimental Protocol

This protocol is divided into four main stages:

-

Plant Material Preparation: Ensuring the quality and consistency of the starting material.

-

Crude Extraction: Efficiently extracting the desired class of compounds.

-

Chromatographic Purification: A multi-step process to isolate isotoraxerol.

-

Characterization and Purity Assessment: Confirming the identity and purity of the isolated compound.

Stage 1: Plant Material Preparation

-

Collection and Authentication: Collect fresh, healthy leaves of Euphorbia neriifolia. It is imperative to have the plant material authenticated by a qualified botanist to ensure the correct species is used.

-

Washing and Drying: Thoroughly wash the leaves with tap water to remove any dirt and debris, followed by a final rinse with distilled water. Shade-dry the leaves at room temperature for 10-15 days or until they are completely brittle. Sun-drying should be avoided as it can lead to the degradation of thermolabile compounds.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder. A finer powder increases the surface area for solvent extraction, leading to higher yields. Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation.

Stage 2: Crude Extraction Workflow

The following workflow outlines the successive solvent extraction process.

Protocol Steps:

-

Defatting:

-

Accurately weigh the powdered leaf material.

-

Place the powder in a thimble and load it into a Soxhlet apparatus.

-

Extract with petroleum ether (60-80°C) for 12-24 hours, or until the solvent running through the siphon is colorless.

-

Rationale: This step removes non-polar constituents like waxes and fats, which can interfere with subsequent chromatographic separation.

-

After extraction, carefully remove the thimble and allow the defatted powder to air-dry completely to remove any residual solvent.

-

-

Triterpenoid Extraction:

-

Place the air-dried, defatted leaf powder back into the Soxhlet apparatus.

-

Extract with chloroform for 24-48 hours, or until the solvent in the siphon becomes colorless.

-

Rationale: Chloroform is a solvent of intermediate polarity that is effective in extracting a wide range of triterpenoids.

-

Collect the chloroform extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a greenish-brown crude extract rich in triterpenoids.

-

-

Polar Compound Extraction (Optional):

-

The residual leaf powder can be further extracted with ethanol or methanol to isolate more polar compounds if desired.

-

Stage 3: Chromatographic Purification of this compound

This stage involves a multi-step chromatographic process to isolate isotoraxerol from the complex crude extract.

3.1. Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent for the initial separation of triterpenoids.

-

Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with 100% petroleum ether and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

-

Gradient Elution Rationale: A gradient elution is crucial for separating compounds with a wide range of polarities present in the crude extract. The non-polar compounds will elute first with the less polar solvent, while the more polar compounds will require a higher concentration of the more polar solvent to be eluted.

-

-

Fraction Collection: Collect fractions of equal volume and monitor them using Thin Layer Chromatography (TLC).

3.2. Thin Layer Chromatography (TLC) Monitoring

-

Plates: Use pre-coated silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 9:1 v/v) is a good starting point for resolving triterpenoids.

-

Spotting: Apply a small spot of each collected fraction onto the TLC plate.

-

Development: Develop the plate in a chamber saturated with the mobile phase.

-

Visualization: Visualize the spots under UV light (if the compounds are UV active) and by spraying with a suitable visualizing agent like a solution of anisaldehyde-sulfuric acid followed by heating. Triterpenoids typically appear as purple or blue spots.

-

Pooling Fractions: Combine the fractions that show similar TLC profiles and a spot corresponding to the expected Rf value of isotoraxerol/taraxerol.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isomer Separation

The separation of isomers like isotoraxerol and taraxerol often requires the high resolution of HPLC.

-

Column: A reversed-phase C18 column is commonly used for the separation of triterpenoids.[3][4][5]

-

Mobile Phase: A mixture of methanol and water, or acetonitrile and water, is typically used. Isocratic or gradient elution may be employed to achieve optimal separation. A mobile phase consisting of Methanol and Water with 0.1% Ortho-Phosphoric Acid (70:30 v/v) has been shown to be effective for taraxerol analysis and can be a good starting point.[6]

-

Detection: A UV detector set at a low wavelength (e.g., 210 nm) can be used, as triterpenoids generally lack strong chromophores. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used for detection.

-

Injection and Fraction Collection: Inject the pooled and concentrated fractions from the column chromatography step. Collect the peaks corresponding to isotoraxerol and taraxerol separately. The separation of these isomers may require careful optimization of the mobile phase composition and flow rate. Chiral chromatography can be explored if standard HPLC fails to resolve the isomers.[7][8][9][10][11]

Stage 4: Characterization and Purity Assessment

The identity and purity of the isolated isotoraxerol must be confirmed using spectroscopic techniques.

4.1. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight of the isolated compound. For isotoraxerol (C30H50O), the expected molecular weight is approximately 426.72 g/mol . The fragmentation pattern can also provide structural information.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative 1H and 13C NMR Data for Taraxerol (Isomer of this compound)

| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |

| 3 | 79.0 | 3.20 (dd) |

| 14 | 158.1 | - |

| 15 | 116.9 | 5.50 (dd) |

Note: This is a partial dataset for taraxerol and serves as an example. The actual spectra of isotoraxerol will have distinct chemical shifts that will allow for its differentiation from taraxerol.

PART 3: Data Presentation and Visualization

Table 2: Summary of Extraction and Purification Parameters

| Parameter | Recommended Conditions | Rationale |

| Extraction Solvent (Defatting) | Petroleum Ether (60-80°C) | Removes non-polar impurities. |

| Extraction Solvent (Triterpenoids) | Chloroform | Effective for a broad range of triterpenoids. |

| Column Chromatography (Stationary Phase) | Silica Gel (60-120 mesh) | Good for initial fractionation based on polarity. |

| Column Chromatography (Mobile Phase) | Gradient of Petroleum Ether and Ethyl Acetate | Separates compounds with varying polarities. |

| Prep-HPLC (Column) | Reversed-phase C18 | High resolution for separating closely related compounds. |

| Prep-HPLC (Mobile Phase) | Methanol:Water or Acetonitrile:Water | Effective for eluting triterpenoids from a C18 column. |

Experimental Workflow Diagram

Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chloroform is a suspected carcinogen and should be handled with extreme care.

-

Petroleum ether is highly flammable; avoid open flames and sparks.

-

Properly dispose of all chemical waste according to institutional guidelines.

References

-

ResearchGate. 1 H and 13 C NMR data for compound 2. Available from: [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

-

GSC Biological and Pharmaceutical Sciences. Method development and validation of taraxerol by using high performance liquid chromatography. Available from: [Link]

-

GSC Online Press. Method development and validation of taraxerol by using high performance liquid chromatography. Available from: [Link]

-

ResearchGate. Method development and validation of taraxerol by using high performance liquid chromatography. Available from: [Link]

-

PubMed. Validation of HPTLC method for the analysis of taraxerol in Clitoria ternatea. Available from: [Link]

-

ResearchGate. Chromatogram of triterpene acids derivatized by chiral derivatization.... Available from: [Link]

-

PMC. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships. Available from: [Link]

-

National Institute of Standards and Technology. Isoborneol - the NIST WebBook. Available from: [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

-

ResearchGate. (PDF) Isolation and characterization of polyphenols from Euphorbia heterophylla L. (Euphorbiaceae) leaves. Available from: [Link]

-

ResearchGate. (PDF) GC-MS ANALYSIS OF PHYTOCOMPONENTS IN THE VARIOUS EXTRACTS OF SHOREA ROBUSTA GAERTN F.. Available from: [Link]

-

NIH. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. Available from: [Link]

-

MDPI. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Available from: [Link]

-

Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry. Available from: [Link]

-

ResearchGate. Isolation and Structure Elucidation of Natural Products from Euphorbia tirucalli. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

-

PMC. Occurrence of taraxerol and taraxasterol in medicinal plants. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. Available from: [Link]

-

MDPI. GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. Available from: [Link]

-

Neliti. isolation and structure elucidation of the cushion. Available from: [Link]

Sources

- 1. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method development and validation of taraxerol by using high performance liquid chromatography | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation and Purification of Isotaraxerol via Column Chromatography

Abstract & Scientific Rationale

Isotaraxerol (Friedoolean-14-en-3

This protocol details a robust, self-validating methodology for the isolation of this compound. Unlike generic phytochemical guides, this workflow emphasizes the critical stationary phase interactions and fine-gradient elution required to resolve the C-3 stereochemical difference. We utilize a polarity-graduated fractionation strategy followed by a solubility-driven crystallization step to achieve >95% purity.

Chemical Identity & Properties

| Property | This compound | Taraxerol (Common Impurity) |

| IUPAC Name | D-Friedoolean-14-en-3 | D-Friedoolean-14-en-3 |

| Molecular Formula | C | C |

| Molecular Weight | 426.72 g/mol | 426.72 g/mol |

| Stereochemistry | 3- | 3- |

| TLC Rf (Hex:EtOAc 9:1) | ~0.48 | ~0.53 |

| Solubility | Soluble in CHCl | Soluble in CHCl |

Experimental Workflow

The following diagram illustrates the critical path from crude plant material to purified isolate.

Figure 1: Step-by-step isolation workflow for this compound, highlighting the critical partition and chromatographic stages.

Detailed Protocol

Phase 1: Pre-Fractionation (Enrichment)

Objective: Remove highly polar compounds (sugars, glycosides) and highly non-polar waxes to protect the chromatography column.

-

Extraction: Pulverize dried plant material (1.0 kg). Extract exhaustively with Methanol (MeOH) using a Soxhlet apparatus or maceration (3 x 24h).

-

Concentration: Evaporate the solvent under reduced pressure at 40°C to yield a dark syrupy crude extract.

-

Partitioning:

-

Suspend the crude extract in 500 mL distilled water.

-

Partition sequentially with n-Hexane (3 x 500 mL) to remove fats/waxes.

-

Partition the aqueous residue with Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Note: this compound typically partitions into the Hexane or EtOAc layer depending on the specific plant matrix. Triterpenes are generally found in the non-polar fractions. Combine Hexane and EtOAc fractions, dry over anhydrous Na

SO

-

Phase 2: Column Chromatography (The Separation)

Objective: Resolve this compound from Taraxerol and other triterpenes.

Materials:

-

Stationary Phase: Silica Gel 60 (Merck, 230–400 mesh).

-

Column Dimensions: 60 cm length x 3-5 cm diameter (Ratio of Silica:Sample should be ~50:1 to 100:1).

-

Mobile Phase: n-Hexane (Hex) and Ethyl Acetate (EtOAc).[1]

Procedure:

-

Slurry Packing: Suspend silica gel in 100% n-Hexane. Pour into the column carefully to avoid air bubbles. Allow to settle and equilibrate.

-

Sample Loading: Dissolve the enriched extract (from Phase 1) in a minimum volume of CHCl

or adsorb onto a small amount of silica (dry loading) for sharper bands. Load gently onto the column bed. -

Gradient Elution:

-

Start elution with 100% Hexane (500 mL) to elute waxy hydrocarbons.

-

Increase polarity gradually:

-

Hex:EtOAc (98:2) – 1000 mL

-

Hex:EtOAc (95:5) – 1000 mL

-

Hex:EtOAc (90:10) – 2000 mL (Critical Window for this compound)

-

Hex:EtOAc (85:15) – 1000 mL

-

-

-

Fraction Collection: Collect fractions of 50–100 mL.

Phase 3: Monitoring and Pooling

-

TLC Analysis: Spot fractions on Silica Gel 60 F

plates. -

Solvent System: Hexane:EtOAc (8:2).

-

Detection: Spray with Liebermann-Burchard reagent (Acetic anhydride + H

SO-

Observation: Triterpenes appear as distinct pink/purple/violet spots .

-

Differentiation: this compound and Taraxerol run very close (Rf ~0.5). Look for the "dumbbell" shape of overlapping spots if separation is incomplete.

-

-

Pooling: Combine fractions showing a single pure spot at the target Rf.

Phase 4: Purification (Crystallization)

Chromatography rarely yields 100% pure isomers. Crystallization is the final "polishing" step.

-

Dissolve the pooled fraction in a minimum amount of hot Chloroform (CHCl

) . -

Add Methanol (MeOH) dropwise until slight turbidity appears.

-

Allow to stand at room temperature, then refrigerate (4°C) overnight.

-

This compound typically crystallizes as colorless needles .

-

Filter and wash with cold MeOH.

Validation & Characterization (Self-Validating System)

To ensure the isolate is this compound and not Taraxerol, compare the following spectral markers. The C-3 proton signal in

| Parameter | This compound (Target) | Taraxerol (Isomer) |

| Melting Point | 265–270 °C | 282–285 °C |

| Olefinic Proton (H-15) |

Interpretation:

-

If your H-3 signal is a doublet of doublets (dd) at 3.2 ppm, you have isolated Taraxerol .

-

If your H-3 signal is a multiplet/broad singlet downfield at ~3.4+ ppm, you have successfully isolated This compound .

Troubleshooting Guide

-

Issue: Co-elution of spots (Single elongated spot on TLC).

-

Solution: Use Silver Nitrate (AgNO

) Impregnated Silica . The interaction between Ag

-

-

Issue: Compound not crystallizing.

-

Solution: The fraction may still contain fatty impurities. Wash the solid with cold n-Hexane before attempting recrystallization in CHCl

:MeOH.

-

References

-

Sharma, K., & Zafar, R. (2015).[2] Occurrence of taraxerol and taraxasterol in medicinal plants.[2][3][4][5] Pharmacognosy Reviews, 9(17), 19–23. Link

-

Oladoye, S. O., et al. (2012). Taraxerol and Taraxer-14-en-3-one from Jatropha tanjorensis (Ellis and Saroja) leaves.[1] Pakistan Journal of Scientific and Industrial Research, 55(1). Link

-

Beaton, J. M., et al. (1955).[2][6] Triterpenoids. Part XXXVII. The constitution of taraxerol.[2][7][8] Journal of the Chemical Society, 2131-2137.[2] (Seminal structure elucidation).

-

PubChem. (n.d.). Taraxerol Compound Summary. National Library of Medicine. Link

-

Compound Interest. (2015).[2][5][9] A Guide to 13C NMR Chemical Shift Values. Link

Sources

- 1. pjsir.org [pjsir.org]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of taraxerol and taraxasterol in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogrev.com [phcogrev.com]

- 5. Occurrence of taraxerol and taraxasterol in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Taraxerol | C30H50O | CID 92097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. compoundchem.com [compoundchem.com]

developing an HPLC method for quantification of Isotaraxerol

An Application Note and Protocol for the Development of a Quantitative HPLC Method for Isotaraxerol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. This compound, a pentacyclic triterpenoid, presents unique analytical challenges due to its non-polar nature and lack of a significant UV chromophore. This application note details a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and natural products industries, providing both the practical steps and the scientific rationale behind them.

Introduction to this compound and Analytical Rationale

This compound (also known as Epitaraxerol) is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids as a class are investigated for a wide range of pharmacological activities, making their precise and accurate quantification essential for research, drug development, and quality control.

The chemical structure of this compound (C₃₀H₅₀O, Molar Mass: 426.72 g/mol ) is characterized by a saturated polycyclic skeleton with a single hydroxyl group, rendering the molecule highly hydrophobic (non-polar).[1][2] This inherent hydrophobicity is the primary factor governing the strategy for its chromatographic separation. Furthermore, the molecule lacks conjugated double bonds, meaning it does not absorb light strongly in the conventional UV range (230-400 nm). This necessitates careful consideration of the detection technique.

This guide will focus on developing a Reversed-Phase HPLC (RP-HPLC) method, as this is the most powerful and widely used technique for separating non-polar to weakly polar compounds.[3][4] The objective of this analytical procedure is to establish a method that is specific, accurate, precise, and robust, suitable for its intended purpose of quantifying this compound.[5][6]

HPLC Method Development: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. The following sections explain the causal choices made to construct a reliable method for this compound.

Analyte Characterization and Chromatographic Mode Selection

As established, this compound is a non-polar compound. In liquid chromatography, the principle of "like dissolves like" is adapted to "like retains like."

-

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. Polar compounds are retained longer. This mode is unsuitable for the highly non-polar this compound, which would elute very quickly with little to no retention.

-

Reversed-Phase HPLC (RP-HPLC) employs a non-polar stationary phase (e.g., silica modified with C18 alkyl chains) and a polar mobile phase (e.g., water, acetonitrile, methanol).[4][7] Non-polar analytes, like this compound, interact strongly with the non-polar stationary phase, leading to longer retention times and allowing for effective separation from polar impurities.[2] Therefore, RP-HPLC is the logical and chosen mode of separation.

Stationary Phase (Column) Selection

The heart of the separation is the analytical column. For separating complex, hydrophobic molecules like triterpenoids, the choice of stationary phase is critical.

-

Octadecyl (C18) Columns: These are the most common and versatile RP-HPLC columns. The long C18 alkyl chains provide a high degree of hydrophobicity, ensuring strong retention for this compound. A C18 column is the recommended starting point for this method.

-

Octyl (C8) Columns: C8 columns are less retentive than C18 and can be considered if retention times on a C18 column are excessively long.

-

C30 Columns: For structurally similar triterpenoids, C30 columns can offer alternative selectivity and improved resolution due to their unique shape-selective properties.[8]

For this protocol, we will proceed with a standard C18 column, which provides an excellent balance of retention and resolution for a wide range of applications.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC is used to elute the analyte from the column. Its composition directly controls the retention time and selectivity.

-

Solvents: A mixture of water and a less polar organic solvent is used. Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. Methanol can sometimes provide different selectivity.[9] A combination of acetonitrile and methanol can also be used to fine-tune the separation of structurally similar compounds.[8]

-

Elution Mode:

-

Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler but may lead to long run times and broad peaks if samples contain compounds with a wide range of polarities.

-

Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent. This is highly effective for eluting strongly retained compounds like this compound in a reasonable time with good peak shape. A gradient elution is recommended for this method.

-

Detector Selection

As this compound lacks a strong chromophore, detection is a key challenge.

-

UV-Vis Detector (PDA/DAD): While not ideal, many triterpenoids exhibit some absorbance at low UV wavelengths (e.g., 200-215 nm) due to the presence of isolated double bonds or carbonyl groups. This is often the most accessible detection method. The primary drawback is the potential for interference from solvents and impurities that also absorb in this region.

-

Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte. They are excellent choices for compounds with no UV chromophore but require a volatile mobile phase.

-

Mass Spectrometry (MS): An LC-MS system provides the highest sensitivity and selectivity and can confirm the identity of the peak by its mass-to-charge ratio.

For this application note, we will focus on low-wavelength UV detection (210 nm) due to the widespread availability of UV detectors.

Experimental Protocol: Quantification of this compound

This section provides a step-by-step protocol for the analysis.

Required Equipment and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a PDA/DAD detector.

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks (Class A).

-

Pipettes and tips.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Ultrasonic bath.

-

-

Reagents:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Formic Acid (optional, for mobile phase modification).

-

Preparation of Solutions

-

Mobile Phase A: HPLC Grade Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Methanol:Acetonitrile (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10.0 mg of this compound reference standard.

-

Transfer to a 10.0 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Use sonication if necessary to ensure complete dissolution.

-

-

Calibration Standards (e.g., 10–200 µg/mL):

-

Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask and dilute to volume with the diluent.

-

HPLC Operating Conditions

The following parameters provide a robust starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient Program | 0-2 min: 85% B; 2-15 min: 85% to 100% B; 15-20 min: 100% B; 20.1-25 min: 85% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA/DAD |

| Detection Wavelength | 210 nm |

| Run Time | 25 minutes |

Analytical Procedure Workflow

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the calibration standards in increasing order of concentration.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Inject the sample solutions (prepared in the same diluent).

-

Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[10][11] Validation demonstrates that the analytical procedure is reliable and produces accurate and precise results.[12][13]

Validation Parameters and Acceptance Criteria